2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
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Overview
Description
The compound “2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a sulfonyl group (-SO2-) and a carboxamide group (-CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, as well as the sulfonyl and carboxamide groups. The chlorine atom at the 2-position of the pyridine ring would likely have a significant impact on the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro, sulfonyl, and carboxamide groups could potentially affect its solubility, acidity/basicity, and reactivity .Scientific Research Applications
Efficient Synthesis Techniques
Research has explored efficient methods for synthesizing novel pyridine derivatives, which could potentially include compounds similar to 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide. For instance, novel synthesis methods have been developed for creating 5,7-diarylpyrido[4,3-d]pyrimidines, showcasing innovative approaches to constructing complex pyridine-based structures which may serve as a foundation for further modifications and applications in various scientific domains (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Molecular Interaction Studies
Significant work has been done on studying molecular interactions of pyridine derivatives, particularly focusing on their binding properties and structure-activity relationships. Such research provides insights into how modifications to the pyridine core, similar to those in the mentioned compound, affect molecular interactions, potentially guiding the design of more effective molecules for various purposes (Shim et al., 2002).
Antimicrobial and Anticancer Potentials
Studies have also been conducted on pyridine derivatives to evaluate their antimicrobial and anticancer activities. Such research is crucial for identifying new therapeutic agents. By synthesizing and testing various pyridine derivatives, scientists can discover compounds with significant biological activities, leading to the development of new drugs and treatments for various diseases (Patel & Agravat, 2007).
Novel Fused Heterobicycles
Explorations into creating novel fused heterobicycles, including pyrazolo[4,3-c]pyridine-3-ols, highlight the versatility of pyridine derivatives in synthesizing complex molecular structures. These studies underscore the potential of pyridine cores in developing new materials with unique chemical and physical properties, which could have applications in material science, pharmaceuticals, and beyond (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it were intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-16-15(5-4-10-19-16)17(22)20-13-6-8-14(9-7-13)25(23,24)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSYLRWIZRFPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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